molecular formula C15H14N2 B1526495 3-[4-(1-Aminoethyl)phenyl]benzonitrile CAS No. 518307-29-4

3-[4-(1-Aminoethyl)phenyl]benzonitrile

Cat. No. B1526495
CAS RN: 518307-29-4
M. Wt: 222.28 g/mol
InChI Key: SNMYOGXKPMUXLW-UHFFFAOYSA-N
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Description

3-[4-(1-Aminoethyl)phenyl]benzonitrile is a chemical compound with the CAS Number: 518307-29-4 . It has a molecular weight of 222.29 and its IUPAC name is 4’-(1-aminoethyl)[1,1’-biphenyl]-3-carbonitrile . It is typically stored at 4 degrees Celsius and has a physical form of oil .


Molecular Structure Analysis

The InChI code for 3-[4-(1-Aminoethyl)phenyl]benzonitrile is 1S/C15H14N2/c1-11(17)13-5-7-14(8-6-13)15-4-2-3-12(9-15)10-16/h2-9,11H,17H2,1H3 . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

3-[4-(1-Aminoethyl)phenyl]benzonitrile has a molecular weight of 222.29 . It is an oil at room temperature and is typically stored at 4 degrees Celsius .

Scientific Research Applications

Discovery and Investigation of Antineoplastic Agents

A novel series of compounds, including 3-[4-(1-Aminoethyl)phenyl]benzonitrile derivatives, have demonstrated significant cytotoxic properties, often surpassing contemporary anticancer drugs. These compounds have shown tumor-selective toxicity, modulating multi-drug resistance, inducing apoptosis, generating reactive oxygen species, activating certain caspases, and affecting mitochondrial functions. Their promising antimalarial and antimycobacterial properties, along with a well-tolerated profile in short-term toxicity studies in mice, make them potential antineoplastic drug candidates. The structure-activity relationships, drug delivery systems, pharmacokinetic studies, and metabolic stability have been extensively investigated (Hossain et al., 2020).

Synthesis of Intermediates for Pharmaceutical Compounds

Research on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), reveals the challenges of developing efficient and cost-effective synthesis methods. Innovations in cross-coupling reactions and diazotization processes highlight the importance of 3-[4-(1-Aminoethyl)phenyl]benzonitrile and related compounds in the pharmaceutical industry (Qiu et al., 2009).

Environmental Impact of Organic Compounds

A comprehensive review of Benzophenone-3 (BP-3), a common component in sunscreens, underscores the environmental impact of certain organic compounds. BP-3's presence in aquatic ecosystems raises concerns about its bioaccumulation and potential toxic effects on aquatic life. This review emphasizes the need for further research on the environmental monitoring and consequences of long-term exposure to such compounds (Kim & Choi, 2014).

properties

IUPAC Name

3-[4-(1-aminoethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11(17)13-5-7-14(8-6-13)15-4-2-3-12(9-15)10-16/h2-9,11H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMYOGXKPMUXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC(=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(1-Aminoethyl)phenyl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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